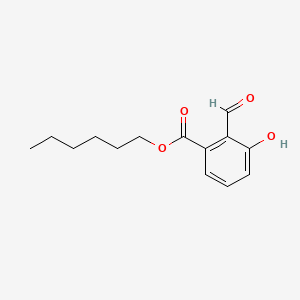
Hexyl 2-formyl-3-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 2-formyl-3-hydroxybenzoate is an organic compound known for its fungitoxic properties. It is a cuticular constituent of the bulb mite Rhizoglyphus robini, which plays a crucial role in the mite’s defense mechanism against fungal infections . The compound’s structure consists of a hexyl ester linked to a 2-formyl-3-hydroxybenzoate moiety, making it a unique ester with significant biological activity.
Vorbereitungsmethoden
The synthesis of hexyl 2-formyl-3-hydroxybenzoate can be achieved through a two-step process :
Formylation: Methyl 3-hydroxybenzoate is formylated using hexamethylenetetramine in 75% polyphosphoric acid to produce methyl 2-formyl-3-hydroxybenzoate.
Transesterification: The resulting product undergoes a TsOH-catalyzed transesterification with hexanol in benzene to yield this compound.
Analyse Chemischer Reaktionen
Hexyl 2-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., TsOH). The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Hexyl 2-formyl-3-hydroxybenzoate has several scientific research applications :
Chemistry: It is used as a model compound in studying esterification and transesterification reactions.
Biology: Its fungitoxic properties make it a subject of interest in studying the defense mechanisms of mites and other arthropods.
Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.
Industry: It is investigated for its potential use in agricultural settings to protect crops from fungal infections.
Wirkmechanismus
The mechanism by which hexyl 2-formyl-3-hydroxybenzoate exerts its fungitoxic effects involves disrupting the cell membrane integrity of fungi . The compound targets specific molecular pathways that are crucial for fungal cell survival, leading to cell lysis and death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential cell membrane components.
Vergleich Mit ähnlichen Verbindungen
Hexyl 2-formyl-3-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 2-formyl-3-hydroxybenzoate: Similar structure but lacks the hexyl ester group, resulting in different biological activity.
Citral: A known antifungal agent, but this compound has demonstrated higher antifungal activity.
Acaridials: While acaridials are effective against mites, this compound offers a unique mechanism of action and higher specificity against fungal pathogens.
Eigenschaften
CAS-Nummer |
131524-42-0 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
hexyl 2-formyl-3-hydroxybenzoate |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-5-9-18-14(17)11-7-6-8-13(16)12(11)10-15/h6-8,10,16H,2-5,9H2,1H3 |
InChI-Schlüssel |
PIQGZGXYEQYPKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C1=C(C(=CC=C1)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
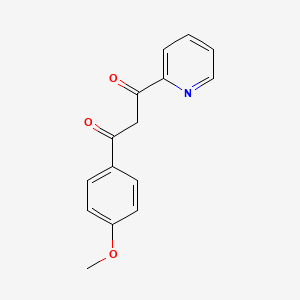


![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
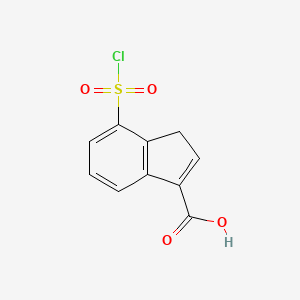
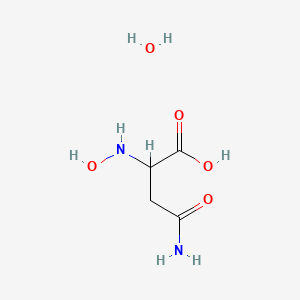
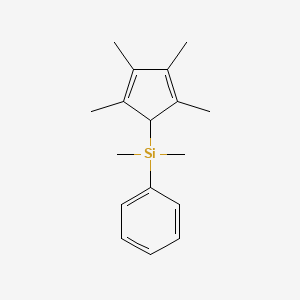
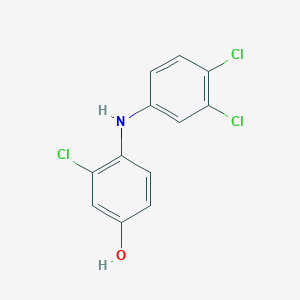
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
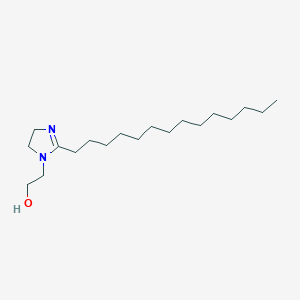
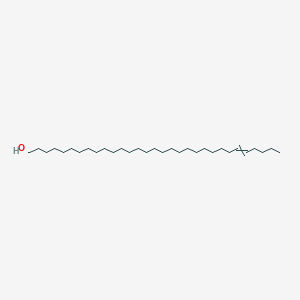
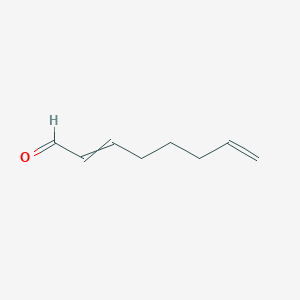
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
